molecular formula C21H21N3O2S B2522643 2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 361477-69-2

2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2522643
CAS No.: 361477-69-2
M. Wt: 379.48
InChI Key: JFACSFJDCJDCMC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic compound featuring a complex molecular architecture based on the 4,6-dihydro-2H-thieno[3,4-c]pyrazole core, a scaffold of significant interest in medicinal chemistry . This specific acetamide derivative is presented for research applications as a chemical reference standard or a potential building block in drug discovery projects. Compounds based on the thienopyrazolone and pyrazole heterocycles have demonstrated a wide range of pharmacological activities in scientific literature, including serving as antiparasitic agents, and in the treatment of conditions like allergic rhinitis and eczema . The structural motifs present in this molecule, particularly the thieno[3,4-c]pyrazole system, suggest potential for interaction with various biological targets, making it a candidate for investigating new therapeutic mechanisms. Researchers can utilize this compound in biochemical and pharmacological assays, including target-based high-throughput screening, mechanism of action (MOA) studies, and structure-activity relationship (SAR) exploration to develop novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-4-3-5-16(10-14)24-21(18-12-27-13-19(18)23-24)22-20(25)11-15-6-8-17(26-2)9-7-15/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFACSFJDCJDCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thienopyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological significance. The presence of the methoxy and m-tolyl substituents enhances its biological activity by influencing solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects:

  • Anti-inflammatory Activity : Thienopyrazoles have been shown to inhibit phosphodiesterase (PDE) enzymes, which are involved in inflammatory pathways. Inhibition of PDE7 has been linked to reduced inflammation in models of allergic and immunological diseases .
  • Antimicrobial Activity : Research indicates that thienopyrazole derivatives exhibit significant antimicrobial properties against various pathogens. These compounds can disrupt microbial cell membranes and inhibit essential metabolic processes .
  • Anticancer Activity : The compound has demonstrated potential as an anticancer agent by inhibiting key enzymes involved in cancer progression. For instance, some thienopyrazole derivatives have been reported to inhibit Aurora-A kinase, an important target in cancer therapy .

Research Findings and Case Studies

Several studies have investigated the biological activity of thienopyrazole derivatives, including the compound :

  • Antioxidant Activity : A study assessed the antioxidant properties of new thieno[2,3-c]pyrazole compounds using erythrocyte alterations as biological indicators. The results showed that these compounds could mitigate oxidative stress caused by toxic agents in fish models .
  • Anticancer Potential : In vitro studies indicated that related pyrazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF-7). These findings suggest that structural modifications can enhance their anticancer efficacy .
  • Inhibition Studies : A recent review highlighted that certain thienopyrazole derivatives possess significant inhibitory effects on cancer cell proliferation and key kinases associated with tumor growth. For example, some compounds showed IC50 values as low as 0.067 µM against Aurora-A kinase .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryPDE7 inhibition
AntimicrobialDisruption of cell membranes
AntioxidantReducing oxidative stress
AnticancerInhibition of Aurora-A kinase

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a thieno[3,4-c]pyrazole core substituted with a methoxyphenyl group and an m-tolyl group. The synthesis typically involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling methods. The molecular structure significantly influences its interactions with biological targets, which is crucial for its pharmacological applications.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that thienopyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as K562 and MCF-7. The mechanism often involves the modulation of specific enzymes or receptors that are critical in cancer progression .
  • Anti-inflammatory Effects :
    • The compound may also possess anti-inflammatory properties. In silico studies have suggested its potential as a 5-lipoxygenase inhibitor, which is a key enzyme involved in inflammatory processes. This suggests avenues for developing anti-inflammatory drugs based on its structure .
  • Neuroprotective Properties :
    • Some thienopyrazole derivatives have demonstrated neuroprotective effects in experimental models of neurodegenerative diseases. These compounds may interact with neurotransmitter systems or protect against oxidative stress, indicating potential therapeutic applications in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in K562 and MCF-7 cells
Anti-inflammatoryPotential 5-lipoxygenase inhibitor
NeuroprotectiveProtects against oxidative stress

Case Study: Anticancer Activity

A study conducted on thienopyrazole derivatives demonstrated their ability to block proliferation and induce apoptosis in K562 leukemia cells. The structural modifications significantly influenced their potency, suggesting that further optimization could enhance their therapeutic efficacy .

Case Study: Anti-inflammatory Mechanism

Molecular docking studies have indicated that the compound can effectively bind to the active site of 5-lipoxygenase, suggesting a mechanism through which it may exert its anti-inflammatory effects. This highlights the importance of structural features in designing more effective inhibitors for inflammatory diseases .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s thieno[3,4-c]pyrazole-acetamide framework distinguishes it from other acetamide derivatives. Below is a comparative analysis (Table 1):

Table 1: Structural Features of 2-(4-Methoxyphenyl)-N-(2-(m-Tolyl)-thienopyrazolyl)acetamide and Analogs

Compound Name Core Structure Substituents Key Features
Target Compound Thieno[3,4-c]pyrazole 4-Methoxyphenyl, m-tolyl Methoxy improves solubility; thienopyrazole enhances rigidity.
N-(4-Methoxyphenyl)-quinazoline Quinazoline-sulfonyl acetamide Pyrrolidinyl, piperidinyl, morpholinyl Bulky substituents increase steric hindrance, improving anticancer activity.
2-(3,4-Dichlorophenyl)-thiazol Thiazol-acetamide 3,4-Dichlorophenyl Chlorine atoms boost lipophilicity and dimer formation via N–H⋯N bonds.
Pyrimidinylsulfanyl-acetamide Pyrimidine-thioether 4,6-Dimethylpyrimidinyl Sulfur atom enhances electronic interactions; pyrimidine aids π-stacking.

Key Observations :

  • Methoxy vs. Chloro Groups : The 4-methoxyphenyl group in the target compound likely increases aqueous solubility compared to dichlorophenyl analogs (e.g., ), which are more lipophilic and may exhibit higher membrane permeability but poorer metabolic stability .
  • Thienopyrazole vs.
  • Sulfur vs. Oxygen: The thienopyrazole’s sulfur atom may facilitate unique non-covalent interactions (e.g., van der Waals, dipole-dipole) compared to oxygen-rich morpholinyl groups .

Pharmacological and Biochemical Comparisons

Anticancer Activity

While the target compound’s activity remains uncharacterized, structurally related acetamides show promising anticancer profiles (Table 2):

Table 2: Pharmacological Profiles of Acetamide Derivatives

Compound Cell Lines Tested Activity (IC₅₀) Mechanism Insights
Quinazoline-sulfonyl acetamide HCT-1, MCF-7, PC-3 1–10 µM Inhibits tubulin polymerization.
2-(3,4-Dichlorophenyl)-thiazol Not reported N/A Forms hydrogen-bonded dimers; possible DNA interaction.
Target Compound Hypothetical Predicted <10 µM Likely targets kinase or tubulin pathways.

Key Insights :

  • The methoxy group in the target compound may reduce cytotoxicity compared to chlorinated analogs, as electron-donating groups often decrease reactivity toward biomolecules .
  • The thienopyrazole moiety could mimic purine or pyrimidine rings, enabling kinase or topoisomerase inhibition, as seen in quinazoline derivatives .

Crystallography and Conformation

  • Dihedral Angles: In dichlorophenyl-thiazol analogs, the phenyl and thiazol rings form a 61.8° dihedral angle, influencing packing and solubility . The target compound’s thienopyrazole and methoxyphenyl groups may adopt a similar twisted conformation, optimizing crystal lattice energy.
  • Hydrogen Bonding : Unlike N–H⋯N dimers in , the target compound’s amide N–H may form hydrogen bonds with water or solvent molecules, affecting bioavailability .

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